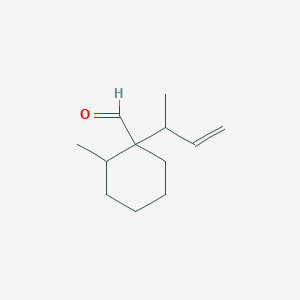
1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a but-3-en-2-yl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylcyclohexanone with but-3-en-2-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the desired carbaldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the hydrogenation steps, while advanced oxidation techniques can be used to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The but-3-en-2-yl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, PCC
Reduction: NaBH₄, LiAlH₄
Substitution: Strong acids (e.g., H₂SO₄), bases (e.g., NaOH)
Major Products:
Oxidation: 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carboxylic acid
Reduction: 1-(But-3-en-2-yl)-2-methylcyclohexane-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific metabolic pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism by which 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
- 1-(But-3-en-2-yl)-2-methylcyclohexane-1-methanol
- 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carboxylic acid
- 2-(But-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one
Uniqueness: 1-(But-3-en-2-yl)-2-methylcyclohexane-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-but-3-en-2-yl-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-4-10(2)12(9-13)8-6-5-7-11(12)3/h4,9-11H,1,5-8H2,2-3H3 |
InChI Key |
QTWBPCAVWCKITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C=O)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


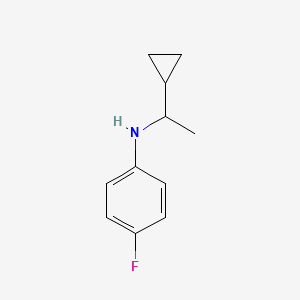
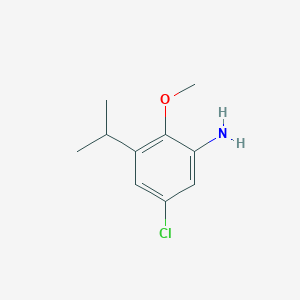
amine](/img/structure/B13260906.png)
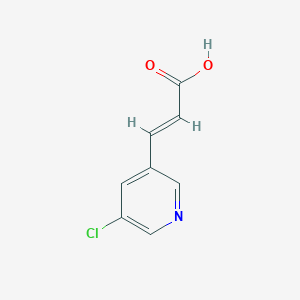

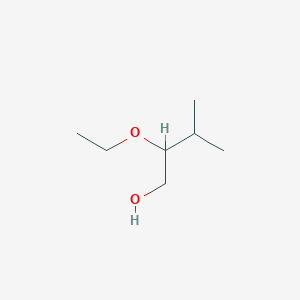
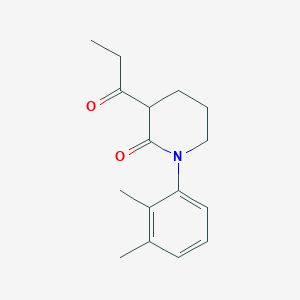


![3-Amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin+](/img/structure/B13260948.png)


![2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13260977.png)

